![molecular formula C14H16N4O2 B13457904 tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a benzodiazole ring system substituted with a cyano group and a tert-butyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable nitrile, such as cyanogen bromide, under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Attachment of the tert-Butyl Carbamate Moiety: The final step involves the reaction of the benzodiazole derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.
Industrial Production Methods
Industrial production of tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Amino-substituted benzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or fluorescence.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a fluorescent probe for imaging and studying biological systems.
Industry
Agriculture: The compound may find applications as a pesticide or herbicide due to its potential biological activity.
Electronics: It can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can engage in π-π stacking interactions, while the cyano and carbamate groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate
- tert-butyl N-[(6-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate
- tert-butyl N-[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]carbamate
Uniqueness
The presence of the cyano group in tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate distinguishes it from other similar compounds. The cyano group can significantly influence the compound’s electronic properties, reactivity, and potential biological activity. This makes it a unique and valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H16N4O2 |
|---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
tert-butyl N-[(6-cyano-1H-benzimidazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H16N4O2/c1-14(2,3)20-13(19)16-8-12-17-10-5-4-9(7-15)6-11(10)18-12/h4-6H,8H2,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
NYAPRRUUDFBKAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)
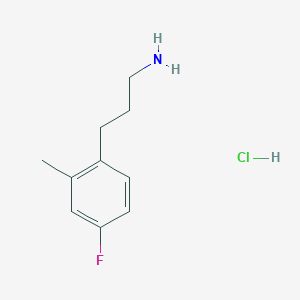
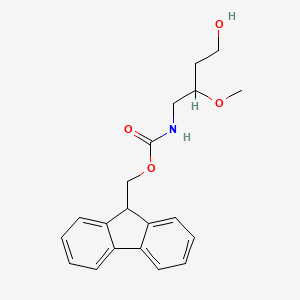

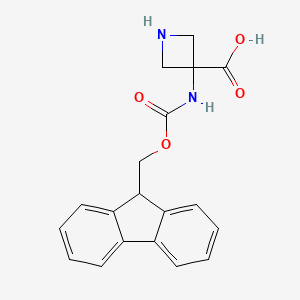
![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)

![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
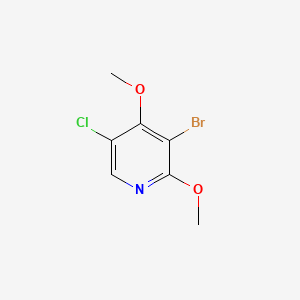
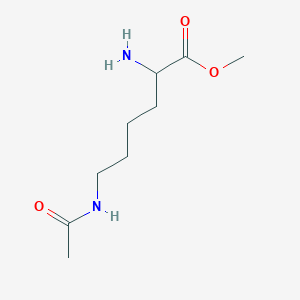
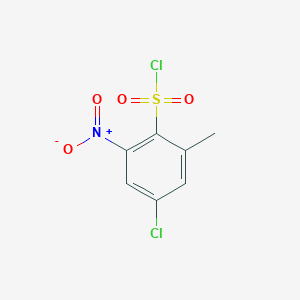
amine](/img/structure/B13457899.png)
